3-Acetoxy-3',4'-difluorobenzophenone
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Overview
Description
3-Acetoxy-3’,4’-difluorobenzophenone: is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’,4’-difluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone as the core structure.
Acetylation: The acetoxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of 3-Acetoxy-3’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorobenzhydrol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’,4’-difluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’-difluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups enhance its binding affinity and specificity, while the acetoxy group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxybenzophenone: Lacks the difluoro substitution, resulting in different chemical properties.
3,4-Difluorobenzophenone: Lacks the acetoxy group, affecting its reactivity and applications.
3-Hydroxy-3’,4’-difluorobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
Uniqueness
3-Acetoxy-3’,4’-difluorobenzophenone is unique due to the presence of both acetoxy and difluoro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(3,4-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGCVLGDEDNIAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641663 |
Source
|
Record name | 3-(3,4-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-20-6 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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